molecular formula C9H19NOS B12521803 N-Heptyl-2-sulfanylacetamide CAS No. 666724-29-4

N-Heptyl-2-sulfanylacetamide

Cat. No.: B12521803
CAS No.: 666724-29-4
M. Wt: 189.32 g/mol
InChI Key: CTLXBDLSZUCKGP-UHFFFAOYSA-N
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Description

N-Heptyl-2-sulfanylacetamide is a sulfanylacetamide derivative characterized by a heptyl chain (C₇H₁₅) attached to the nitrogen atom of the acetamide backbone and a sulfanyl (thioether) group at the second carbon position. The heptyl chain likely enhances lipophilicity, influencing solubility, membrane permeability, and metabolic stability compared to shorter alkyl or aromatic substituents .

Properties

CAS No.

666724-29-4

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

N-heptyl-2-sulfanylacetamide

InChI

InChI=1S/C9H19NOS/c1-2-3-4-5-6-7-10-9(11)8-12/h12H,2-8H2,1H3,(H,10,11)

InChI Key

CTLXBDLSZUCKGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptyl-2-sulfanylacetamide typically involves the reaction of heptylamine with 2-sulfanylacetic acid. The reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) and thioglycolic acid . The carboxylic group of thioglycolic acid reacts with EDC to form an activated ester, which is then displaced by the nucleophilic attack of heptylamine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pH, and reaction time is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-2-sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Heptyl-2-sulfanylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Heptyl-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group has a high affinity for heavy metal ions, making it effective in adsorption processes. Additionally, the compound’s amide group can form hydrogen bonds with various biological molecules, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfanylacetamides

Compound Name N-Substituent Sulfanyl Group Attachment Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-Heptyl-2-sulfanylacetamide (hypothetical) Heptyl (C₇H₁₅) Simple alkyl/aryl group C₉H₁₉NOS ~189.3 Sulfanyl, acetamide
Ranitidine nitroacetamide Dimethylamino-furan Ethyl-thioether to nitroacetamide C₁₃H₂₂N₄O₃S 314.4 Nitro, furan, dimethylamine
N-hydroxy-2-[(1-phenylimidazol-2-yl)sulfanyl]acetamide Hydroxy Imidazole-thioether C₁₁H₁₁N₃O₂S 249.3 Hydroxy, imidazole
N-(2-methoxy-5-methylphenyl)-2-(phenylsulfanyl)acetamide Methoxy-methylphenyl Phenyl-thioether C₁₆H₁₇NO₂S 295.4 Methoxy, methylphenyl
N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide Ethyl-methyl Hydroxyethylphenyl-thioether C₁₃H₁₉NO₂S 253.4 Hydroxyethyl, N-methyl

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